6-Cyclopropoxypyridin-3-ol
Description
6-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1128-75-2) is a pyridine derivative with a hydroxyl group at position 3 and a cyclopropylmethoxy substituent (-O-CH2-C3H5) at position 6 of the pyridine ring. Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol (calculated from atomic masses). The compound is a solid at room temperature and is used in pharmaceutical and agrochemical research due to its structural versatility .
Its IUPAC name is 6-(cyclopropylmethoxy)pyridin-3-ol, and its InChIKey (RFUSREAWDVGSMG-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
Properties
CAS No. |
1346542-47-9 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
6-cyclopropyloxypyridin-3-ol |
InChI |
InChI=1S/C8H9NO2/c10-6-1-4-8(9-5-6)11-7-2-3-7/h1,4-5,7,10H,2-3H2 |
InChI Key |
ONQWMZCLGCVRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Electron-withdrawing groups (e.g., -CF3 in 6-(Trifluoromethyl)pyridin-3-ol) increase the acidity of the hydroxyl group, making it more reactive in deprotonation or hydrogen-bonding interactions .
Halogenated Derivatives :
- Iodo and bromo substituents (e.g., 6-Iodo-5-methoxypyridin-3-ol and 6-Bromo-2-chloropyridin-3-ol) are pivotal in cross-coupling reactions (e.g., Suzuki, Ullmann), enabling the synthesis of complex heterocycles .
Alkoxy Variations :
- The cyclopropylmethoxy group in 6-(Cyclopropylmethoxy)pyridin-3-ol offers steric hindrance and conformational rigidity, which can improve binding specificity in drug-receptor interactions compared to linear alkoxy groups (e.g., methoxy) .
- Branched alkoxy substituents (e.g., isobutoxy in 6-(2-Methylpropoxy)pyridin-3-ol) may enhance lipophilicity, influencing membrane permeability in bioactive molecules .
Applications: Halogenated derivatives are widely used in medicinal chemistry for radioimaging or as pharmacophores. Trifluoromethyl-substituted pyridinols are valuable in fluorinated drug design due to their metabolic resistance .
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